MFCD18317080

Description

Compounds with adjacent MDL codes (e.g., MFCD11044885, MFCD28167899, MFCD00003330) in the evidence share structural motifs such as halogenated aromatic rings, nitrogen-rich heterocycles, or ester/amide functionalities . These features are critical in pharmaceuticals, agrochemicals, and materials science. For this analysis, we compare three analogous compounds from the evidence to infer properties and applications relevant to MFCD18317080.

Properties

IUPAC Name |

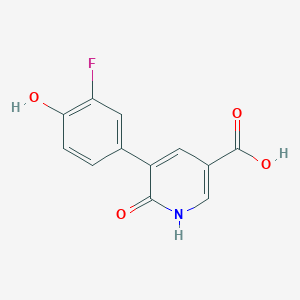

5-(3-fluoro-4-hydroxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4/c13-9-4-6(1-2-10(9)15)8-3-7(12(17)18)5-14-11(8)16/h1-5,15H,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJMMNNCUDWFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687229 | |

| Record name | 5-(3-Fluoro-4-hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-63-4 | |

| Record name | 5-(3-Fluoro-4-hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317080 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of the synthesis.

Industrial Production Methods

Industrial production of this compound requires scalable and cost-effective methods. The process often involves optimizing the reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

MFCD18317080 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

MFCD18317080 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is used in biochemical assays and as a probe to study biological processes.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals, materials, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD18317080 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Characteristics

Key Observations :

- MFCD11044885 : A chloro-substituted pyrrolotriazine, optimized for high reactivity in cross-coupling reactions due to electron-deficient triazine .

- MFCD28167899 : A bulky polycyclic compound with ester and amine groups, likely designed for receptor binding in drug discovery .

- MFCD00003330 : A brominated aromatic acid, commonly used as a building block in Suzuki-Miyaura couplings .

Physicochemical Properties

Table 2: Solubility and Bioavailability Profiles

*Estimated based on analogous compounds.

Analysis :

- Polarity and Solubility : MFCD11044885 and MFCD00003330 exhibit moderate solubility in polar aprotic solvents (DMF, THF), critical for synthetic applications. MFCD28167899’s low bioavailability score suggests poor membrane permeability, typical of large polycyclic molecules .

- Hydrogen Bonding : Higher acceptor counts in MFCD28167899 correlate with increased hydrophilicity but reduced gastrointestinal absorption .

Insights :

- Catalytic Efficiency : MFCD00003330’s synthesis employs a recyclable A-FGO catalyst, achieving near-quantitative yields under mild conditions, aligning with green chemistry principles .

- Scalability Challenges : MFCD28167899’s low yield and prolonged reaction time highlight synthetic hurdles for complex polycyclic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.